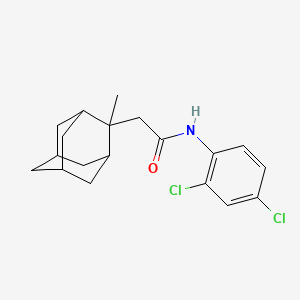![molecular formula C23H19ClF2N2O4 B3134704 N-(4-chlorophenyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide CAS No. 400083-08-1](/img/structure/B3134704.png)
N-(4-chlorophenyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide
Overview
Description
N-(4-chlorophenyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H19ClF2N2O4 and its molecular weight is 460.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The compound is a part of various synthetic routes aimed at exploring potential biological agents. For instance, it's involved in the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and N-(4-chlorophenyl)-7-methyl-5-aryl-2,3-dihydro-5H-thiazolol[3,2-a]pyrimidine-6-carboxamide, which have shown significant inhibition on bacterial and fungal growth, indicating potential antimicrobial properties (Akbari et al., 2008).
Antimicrobial Properties
Studies have demonstrated the effectiveness of derivatives of this compound in inhibiting the growth of various bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, and Candida albicans. This highlights its relevance in the development of new antimicrobial agents (Desai et al., 2011).
Molecular Interactions
Research on the molecular interaction of analogs of this compound, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with cannabinoid receptors has provided insights into the molecular dynamics and pharmacophore models of cannabinoid receptor ligands. This contributes to a deeper understanding of receptor-ligand interactions and drug design (Shim et al., 2002).
Drug Design and Synthesis
The compound and its derivatives are instrumental in drug design and synthesis. For instance, they are part of the synthesis of diverse structures like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, a Glycine Transporter 1 Inhibitor, showcasing the role of this compound in the development of drugs targeting the central nervous system (Yamamoto et al., 2016).
Chemical Characterization and Analysis
Efforts have also been directed towards the chemical characterization and analysis of this compound and its derivatives, providing valuable structural and spectral data which is crucial for the understanding and further application of these compounds in various scientific and medicinal contexts (Nycz et al., 2011).
properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF2N2O4/c1-14(2)28(17-8-6-16(24)7-9-17)22(30)18-4-3-11-27(21(18)29)13-15-5-10-19-20(12-15)32-23(25,26)31-19/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWVRYRJNOKDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate](/img/structure/B3134621.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide](/img/structure/B3134629.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide](/img/structure/B3134636.png)
![Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate](/img/structure/B3134647.png)
![Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B3134654.png)

![3-(tert-butylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3134683.png)
![Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B3134685.png)

![N-[(2-chlorophenyl)methyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B3134710.png)
![Methyl 2-[[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl]amino]-2-methylpropanoate](/img/structure/B3134718.png)
![3-[2-nitro-4-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B3134724.png)
![2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3134727.png)
